molecular formula C18H16N2OS B2555719 N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide CAS No. 334498-34-9

N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide

Cat. No.: B2555719
CAS No.: 334498-34-9
M. Wt: 308.4
InChI Key: KDDXOJOKTHRKDG-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group attached to the thiazole ring and a phenylacetamide moiety. It has garnered interest in various fields of research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary target of N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide is certain tumor cell lines . This compound has been found to exhibit cytotoxic activity towards these cells .

Mode of Action

The mode of action of This compound involves its interaction with these tumor cells. The compound is believed to interact with the cells in a way that results in their death, thereby exhibiting its cytotoxic activity .

Biochemical Pathways

The exact biochemical pathways affected by This compound It is known that the compound’s cytotoxic activity results in the death of certain tumor cells . The downstream effects of this activity likely involve the disruption of the tumor’s growth and proliferation.

Result of Action

The result of the action of This compound is the death of certain tumor cells . This leads to a decrease in the growth and proliferation of the tumor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Formation of the Phenylacetamide Moiety: The phenylacetamide group can be introduced by reacting the thiazole derivative with phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the amide group, potentially leading to the formation of thiazolidine or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl or phenylacetamide positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are typically used.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Thiazolidine, amine derivatives.

    Substitution: Various substituted thiazole or phenylacetamide derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated possible antineoplastic (anti-cancer) activity, making it a candidate for drug development.

    Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide can be compared with other thiazole derivatives such as:

    N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide: This compound has a chloro group instead of a phenyl group, which may alter its reactivity and biological activity.

    1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol: This compound contains an azo group and a naphthalene moiety, giving it different chemical and physical properties.

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c21-17(12-15-9-5-2-6-10-15)20-18-19-13-16(22-18)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDXOJOKTHRKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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